molecular formula C17H14N2O B12025100 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde

3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12025100
M. Wt: 262.30 g/mol
InChI Key: XWZQNZAELZZGBP-UHFFFAOYSA-N
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Description

3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with phenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of acetophenone derivatives with phenylhydrazine. The resulting hydrazone is then cyclized to form the pyrazole ring. The formylation of the pyrazole ring is achieved using Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis and formylation can be scaled up for industrial applications, involving batch or continuous flow processes with appropriate reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly relevant in the context of anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile
  • 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde
  • 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine

Uniqueness

3-Phenyl-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C17H14N2O/c1-13-7-9-16(10-8-13)19-11-15(12-20)17(18-19)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

XWZQNZAELZZGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)C=O

Origin of Product

United States

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